Differentiation in DOT1L Inhibition: A 14 nM Potency Achieved Through a Specific Scaffold
The most potent DOT1L inhibitor in this series, compound 8 (N-(2,6-dichlorophenyl)-4-methoxy-N-methylquinolin-6-amine), which contains the N-methylquinolin-6-amine core, achieved an IC50 of 14 nM in a DOT1L biochemical assay. This potency is a direct result of the N-methylquinolin-6-amine scaffold enabling the induction of a novel, adjacent binding pocket not utilized by the cofactor SAM or other inhibitor classes [1]. Other fragments from the same screening campaign were significantly less potent, and their optimization did not yield the same sub-20 nM activity without this core.
| Evidence Dimension | DOT1L Biochemical Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 14 nM (for a potent derivative) |
| Comparator Or Baseline | Initial fragment hit and other optimized compounds lacking the N-methylquinolin-6-amine core. The initial fragment screening hit, from which this series was optimized, had an estimated dissociation constant (Kd) of approximately 40 µM (40,000 nM) by SPR [1]. |
| Quantified Difference | The optimized N-methylquinolin-6-amine derivative is ~2,857-fold more potent than the initial fragment hit. |
| Conditions | DOT1L biochemical assay using S-adenosylmethionine (SAM) as a cofactor [1]. |
Why This Matters
This demonstrates that the N-methylquinolin-6-amine core is essential for achieving sub-100 nM potency against DOT1L, a key oncology target, making it the preferred starting point for developing new inhibitors over other quinoline fragments.
- [1] Scheufler, C., Mobitz, H., Gaul, C., Ragot, C., Be, C., Fernandez, C., Beyer, K. S., Tiedt, R., & Stauffer, F. (2016). Optimization of a Fragment-Based Screening Hit toward Potent DOT1L Inhibitors Interacting in an Induced Binding Pocket. ACS Medicinal Chemistry Letters, 7(8), 730-734. DOI: 10.1021/acsmedchemlett.6b00168 View Source
